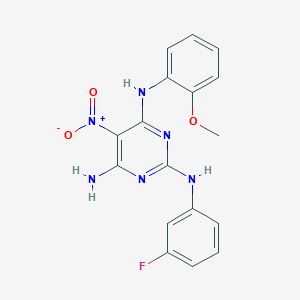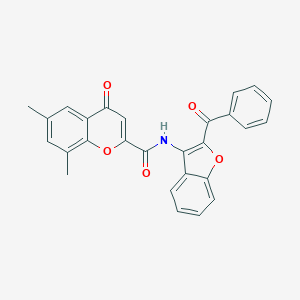![molecular formula C24H23N5O B357278 13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one CAS No. 847246-19-9](/img/structure/B357278.png)
13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one is a complex organic compound with a unique structure that combines several aromatic and heterocyclic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one typically involves multi-step organic reactions
-
Step 1: Synthesis of Pyrrolo[2,3-b]quinoxaline Core
Reagents: 1,2-diaminobenzene and α,β-unsaturated carbonyl compounds.
Conditions: Reflux in ethanol or methanol with a catalytic amount of acid.
Product: Pyrrolo[2,3-b]quinoxaline.
-
Step 2: Formation of Pyrimido Ring
Reagents: Pyrrolo[2,3-b]quinoxaline and appropriate aldehydes or ketones.
Conditions: Cyclization under basic or acidic conditions.
Product: Pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline.
-
Step 3: Functionalization
Reagents: Sec-butyl halides and 4-ethylphenyl halides.
Conditions: Nucleophilic substitution reactions in the presence of a base.
Product: 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
-
Oxidation:
Reagents: Oxidizing agents like potassium permanganate or chromium trioxide.
Conditions: Typically carried out in acidic or basic aqueous solutions.
Products: Oxidized derivatives of the compound.
-
Reduction:
Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.
Conditions: Carried out in anhydrous solvents such as ether or tetrahydrofuran.
Products: Reduced derivatives, potentially altering the aromaticity or introducing new functional groups.
-
Substitution:
Reagents: Halogenating agents or nucleophiles.
Conditions: Nucleophilic or electrophilic substitution reactions under appropriate conditions.
Products: Substituted derivatives with different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Electrophiles: Halogenating agents, acylating agents.
科学的研究の応用
-
Medicinal Chemistry:
- Potential as a lead compound for the development of new pharmaceuticals.
- Investigated for its activity against various biological targets, including enzymes and receptors.
-
Materials Science:
- Used in the development of organic semiconductors and light-emitting diodes (LEDs).
- Potential applications in the fabrication of organic photovoltaic cells.
-
Biological Research:
- Studied for its interactions with biological macromolecules such as DNA and proteins.
- Potential use as a fluorescent probe or imaging agent.
-
Industrial Applications:
- Used as an intermediate in the synthesis of other complex organic compounds.
- Potential applications in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
-
Pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxaline:
- Lacks the sec-butyl and ethylphenyl groups.
- Similar core structure but different functionalization.
-
3-sec-butyl-11-phenyl-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one:
- Lacks the 4-ethylphenyl group.
- Similar structure but different substituents.
-
11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one:
- Lacks the sec-butyl group.
- Similar structure but different substituents.
Uniqueness
The uniqueness of 3-sec-butyl-11-(4-ethylphenyl)-3,11-dihydro-4H-pyrimido[5’,4’:4,5]pyrrolo[2,3-b]quinoxalin-4-one lies in its specific combination of functional groups, which may confer unique chemical and biological properties
特性
CAS番号 |
847246-19-9 |
|---|---|
分子式 |
C24H23N5O |
分子量 |
397.5g/mol |
IUPAC名 |
13-butan-2-yl-17-(4-ethylphenyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C24H23N5O/c1-4-15(3)28-14-25-22-20(24(28)30)21-23(27-19-9-7-6-8-18(19)26-21)29(22)17-12-10-16(5-2)11-13-17/h6-15H,4-5H2,1-3H3 |
InChIキー |
BQOFLBVFADLWQC-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)C(C)CC |
正規SMILES |
CCC1=CC=C(C=C1)N2C3=C(C4=NC5=CC=CC=C5N=C42)C(=O)N(C=N3)C(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(ethylsulfanyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357195.png)
![8-(9H-xanthen-9-ylcarbonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B357199.png)
![Methyl 4,5-dimethoxy-2-[[4-(oxolane-2-carbonyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B357200.png)
![9-(3,5-difluorophenyl)-6-(2-furyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B357201.png)
![{4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}methylbenzylamine](/img/structure/B357204.png)
![N-(4-amino-6-{[4-(4-methoxyphenyl)piperazino]methyl}-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)amine](/img/structure/B357205.png)

![Methyl 2-({[4-(2-furoyl)-1-piperazinyl]carbothioyl}amino)-4,5-dimethoxybenzoate](/img/structure/B357207.png)
![{4-Amino-6-[(3-methylphenyl)amino]-5-nitropyrimidin-2-yl}(2-fluorophenyl)amine](/img/structure/B357208.png)

![3-Methylphenyl 3-amino-6-(2-furyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B357211.png)

![2-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-6,8-dimethyl-4H-chromen-4-one](/img/structure/B357217.png)
![methyl 2'-amino-1-(4-chlorobenzyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B357218.png)
